molecular formula C12H16O4S B179067 Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate CAS No. 19156-47-9

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate

Cat. No.: B179067
CAS No.: 19156-47-9
M. Wt: 256.32 g/mol
InChI Key: SPUUEXVZSDWXQO-UHFFFAOYSA-N
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Description

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, an acetoxyethyl side chain, and a methyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-halo-5-acetoxy-2-pentanone with thiocarbamide . The reaction typically takes place under controlled conditions using a suitable solvent and catalyst. The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often utilizes optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiol derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions result in the formation of various functionalized thiophene derivatives.

Scientific Research Applications

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate depends on its specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but they often include key signaling molecules and metabolic pathways.

Comparison with Similar Compounds

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

These compounds share structural similarities but differ in their functional groups and side chains, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it distinct and potentially useful for specific applications.

Properties

IUPAC Name

ethyl 5-(2-acetyloxyethyl)-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-4-15-12(14)10-7-17-11(8(10)2)5-6-16-9(3)13/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUUEXVZSDWXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463075
Record name Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19156-47-9
Record name Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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